molecular formula C19H13ClO4 B5612593 methyl 4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate

methyl 4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate

Cat. No. B5612593
M. Wt: 340.8 g/mol
InChI Key: KZWLVTOIITXNRI-XNTDXEJSSA-N
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Description

Synthesis Analysis

The synthesis of related furan and benzoate derivatives involves complex organic reactions. For instance, the synthesis of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives showcases the importance of substituent effects on photophysical properties, hinting at the meticulous conditions needed for synthesizing similar compounds (Kim et al., 2021). Another study discusses the Michael reactions on chromone derivatives, leading to functionalized benzophenones, benzo[c]chromones, and hydroxybenzoylfuroates, which could be analogous to the synthesis steps for the compound (Terzidis et al., 2008).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectroscopic methods, provides insights into the geometric and electronic configuration of compounds. The analysis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate reveals detailed information about its molecular structure, harmonic vibrational frequencies, and non-linear optical (NLO) properties, which are crucial for understanding the behavior of complex organic compounds (Şahin et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving furan and benzoate derivatives are diverse, including oxidative cleavage, Michael addition, and condensation reactions. The study on the oxidative cleavage of the furan ring to form acyl-F-phenyl carboxylates provides a glimpse into the reactivity of furan derivatives and could be related to the chemical behavior of the target compound (Inukai et al., 1982).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. While specific studies on the physical properties of methyl 4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate are not available, analyses of similar compounds can provide valuable insights. For example, the study on 3-(4-Chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan discusses the crystal structure stabilized by π–π interactions, which can influence the solubility and stability of related compounds (Choi et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity with nucleophiles, electrophiles, and stability under various conditions, define the applications and handling of organic compounds. The synthesis and analysis of related compounds, like the tetrazole derivatives with potential COX-2 inhibitory activity, shed light on the importance of the functional groups' positioning and electronic effects on chemical properties and biological activity (Al-Hourani et al., 2015).

properties

IUPAC Name

methyl 4-[(E)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO4/c1-23-18(21)14-4-2-12(3-5-14)10-15-11-17(24-19(15)22)13-6-8-16(20)9-7-13/h2-11H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWLVTOIITXNRI-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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